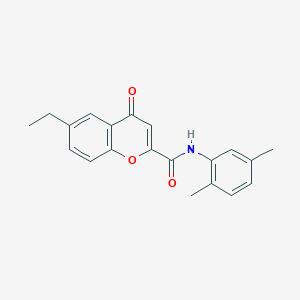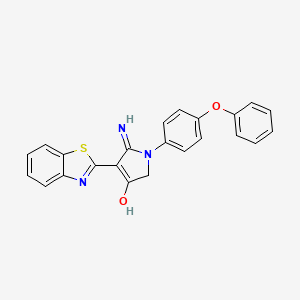
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a pentyl chain attached to a triazole ring
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, which involves the addition of a hydroxymethyl group to the triazole ring.
Attachment of the Pentyl Chain: The pentyl chain can be introduced through an alkylation reaction, where a pentyl group is attached to the nitrogen atom of the triazole ring.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reaction conditions and reagents used.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acid and amine products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and acidic or basic catalysts.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Biology: The compound has been used as a tool in biological studies to understand the role of triazole derivatives in cellular processes and enzyme inhibition.
Agriculture: Triazole derivatives, including this compound, have been explored for their potential use as agrochemicals, such as fungicides and herbicides.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components, leading to the death of the microorganism. In anticancer applications, the compound may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:
Fluconazole: A well-known antifungal agent that contains a triazole ring. Unlike fluconazole, the compound has a fluorophenyl group and a hydroxymethyl group, which may confer different biological activities.
Itraconazole: Another antifungal agent with a triazole ring. The structural differences between itraconazole and the compound may result in variations in their spectrum of activity and pharmacokinetic properties.
Voriconazole: A triazole antifungal with a fluorinated phenyl group. The presence of a hydroxymethyl group in the compound may provide additional sites for chemical modification and interaction with biological targets.
These comparisons highlight the structural diversity within the class of triazole derivatives and the potential for developing compounds with unique properties and applications.
Properties
Molecular Formula |
C15H19FN4O2 |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-pentyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H19FN4O2/c1-2-3-6-9-17-15(22)14-12(10-21)18-20(19-14)13-8-5-4-7-11(13)16/h4-5,7-8,21H,2-3,6,9-10H2,1H3,(H,17,22) |
InChI Key |
SONCUHHCBZKBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=NN(N=C1CO)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [4-methyl-2-oxo-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11389616.png)
![6,7-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11389617.png)
![Diethyl [5-(benzylamino)-2-(4-nitrobenzyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11389623.png)
![3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11389625.png)

![Ethyl 2-({[2-(benzylsulfonyl)-5-chloropyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11389629.png)
![N-(2,3-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389632.png)

![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11389649.png)
![Ethyl 5-acetyl-2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11389653.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389656.png)
![1-(4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389657.png)

![4-(4-methoxyphenyl)-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11389687.png)
